Home > Products > Screening Compounds P112908 > 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde - 1268519-64-7

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde

Catalog Number: EVT-1472268
CAS Number: 1268519-64-7
Molecular Formula: C12H13NO2
Molecular Weight: 203.241
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a complex organic compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound features a tetrahydroisoquinoline backbone with an acetyl group at the 2-position and a carbaldehyde group at the 5-position. Tetrahydroisoquinolines are significant in medicinal chemistry due to their structural similarity to various alkaloids and their potential therapeutic applications.

Source

The synthesis of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde can be traced back to various synthetic methodologies involving starting materials such as phenethylamines and aldehydes. These methods often utilize established reactions like the Pictet–Spengler reaction or Bischler–Nepieralski cyclization to construct the isoquinoline framework.

Classification

This compound is classified as an organic compound and specifically falls under the category of nitrogen-containing heterocycles. Its structural characteristics allow it to be categorized as both an aldehyde and a ketone due to the presence of the carbaldehyde and acetyl functional groups, respectively.

Synthesis Analysis

Methods

The synthesis of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde typically involves several steps:

  1. Formation of Intermediate Compounds: The initial step often involves the acylation of phenethylamines or related substrates to form ketoamides.
  2. Cyclization: Subsequent cyclization reactions, such as Bischler–Nepieralski cyclization or Pictet–Spengler condensation, are employed to form the tetrahydroisoquinoline structure.
  3. Functional Group Modifications: The introduction of the acetyl and aldehyde groups can be achieved through selective oxidation and acylation steps.

For example, one method involves reducing a carboxylic acid to an alcohol followed by oxidation to yield the desired aldehyde .

Technical Details

The synthesis may utilize reagents such as diisobutyl aluminum hydride for reductions and borane for selective reductions of carboxylic acids. Additionally, catalytic conditions (e.g., using BF₃·OEt₂) are often employed to facilitate cyclization reactions .

Molecular Structure Analysis

Structure

The molecular structure of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde can be represented as follows:

  • Chemical Formula: C₁₁H₁₃N₁O₂
  • Molecular Weight: Approximately 191.23 g/mol
  • Structural Features:
    • A tetrahydroisoquinoline ring system
    • An acetyl group (-COCH₃) at position 2
    • A carbaldehyde group (-CHO) at position 5

Data

The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insight into its molecular connectivity and functional groups.

Chemical Reactions Analysis

Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde can participate in various chemical reactions due to its functional groups:

  1. Condensation Reactions: The aldehyde group can undergo condensation with amines to form imines.
  2. Reductive Reactions: The ketone functionality allows for reduction reactions that can yield alcohols.
  3. Electrophilic Substitution: The aromatic nature of the isoquinoline structure enables electrophilic substitution reactions.

Technical Details

Specific reactions have been documented where derivatives of this compound exhibit biological activity against certain targets. For instance, its derivatives have shown potential as anticancer agents by targeting signaling pathways such as NF-κB .

Mechanism of Action

Process

The mechanism of action for compounds like 2-acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is often linked to their ability to modulate biological pathways:

  1. Inhibition of Signaling Pathways: Compounds derived from this structure have been found to inhibit pathways involved in cell proliferation and survival.
  2. Interaction with Receptors: They may interact with specific receptors or enzymes that play critical roles in disease processes.

Data

Research has indicated that certain derivatives possess significant activity against cancer cell lines by disrupting NF-κB signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presents as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally in the range of 100–120 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to moisture due to the presence of reactive functional groups.
  • Reactivity: Can undergo typical reactions associated with aldehydes and ketones.
Applications

Scientific Uses

The primary applications of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde include:

  1. Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals targeting various diseases.
  2. Biological Research: Investigated for its potential role in cancer therapy and other therapeutic areas due to its bioactive properties.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules within organic synthesis protocols.

This compound exemplifies the rich chemistry associated with tetrahydroisoquinolines and their derivatives, highlighting their significance in both research and potential therapeutic applications.

Introduction to 1,2,3,4-Tetrahydroisoquinoline Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged heterocyclic structure in medicinal chemistry, characterized by a fused benzene ring and piperidine-like moiety. This bicyclic framework provides exceptional structural rigidity, facilitating precise three-dimensional interactions with diverse biological targets. The scaffold’s chemical versatility allows for strategic functionalization at multiple positions—notably N1, C1, C3, and C4—enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. THIQ derivatives exhibit a remarkable spectrum of bioactivities, including antitumor, antimicrobial, antiviral, and central nervous system (CNS)-modulating effects, underpinning their therapeutic significance [1] [4]. The incorporation of specific substituents, such as acetyl (-COCH₃) at position 2 and carbaldehyde (-CHO) at position 5, generates novel chemical entities like 2-acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde, whose unique electronic and steric profiles confer distinct target-binding capabilities. These modifications critically influence molecular properties such as hydrogen-bonding capacity, dipole moment, and metabolic stability, thereby expanding the scaffold’s drug discovery potential [3] .

  • Table 1: Clinically Utilized THIQ-Based Therapeutics
Compound NameCore Structure ModificationsTherapeutic CategoryPrimary Biological Target
TrabectedinComplex pentacyclic THIQ derivativeAntineoplastic (Ovarian, STS)DNA minor groove
PraziquantelAcylated THIQAnthelminticSchistosome calcium channels
QuinaprilTHIQ-3-carboxylic acidAntihypertensiveAngiotensin-converting enzyme (ACE)
ApomorphineAporphine alkaloid (THIQ-derived)Anti-ParkinsonianDopamine receptors
SolifenacinN-Acylated THIQAntimuscarinic (OAB)M3 muscarinic receptor
LurbinectedinTHIQ-DNA alkylatorAntineoplastic (SCLC)RNA polymerase II

Structural Significance of the Tetrahydroisoquinoline Core in Medicinal Chemistry

The THIQ nucleus serves as a conformationally constrained bioisostere for endogenous neurotransmitters like dopamine, explaining its prominence in CNS drug development. Its partially saturated ring system reduces metabolic vulnerability compared to fully aromatic isoquinolines while maintaining planarity for optimal π-π stacking interactions with protein aromatic residues. The basic tertiary nitrogen (pKa ~8.5-10.5) facilitates protonation under physiological conditions, enabling ionic bonding with aspartate or glutamate residues in target proteins. This nitrogen atom also serves as a critical point for N-alkylation or N-acylation, modifications that profoundly modulate receptor affinity and selectivity. For instance, 2-acetyl substitution introduces a sterically demanding carbonyl group adjacent to the nitrogen, reducing basicity (pKa shift) and altering hydrogen-bond acceptor properties. Concurrently, the 5-carbaldehyde group provides an electrophilic site for Schiff base formation with lysine residues or a hydrogen-bond acceptor/donor node, significantly enhancing target engagement specificity. Molecular modeling studies confirm that these substituents project into distinct subpockets of binding sites—acetyl into hydrophobic cavities and carbaldehyde toward polar regions—enabling dual-point anchoring [1] [3] . The scaffold’s inherent chirality at C1 and C3 further enables enantioselective interactions, as demonstrated by differential activity of (S)- vs. (R)-configured THIQ derivatives targeting G-protein-coupled receptors or ion channels [1] [4].

Historical Evolution of Tetrahydroisoquinoline-Based Drug Discovery

THIQ drug discovery has evolved from natural product isolation to rational design. Early developments centered on plant-derived alkaloids: Emetine (from Cephaelis ipecacuanha), identified in the 19th century, features multiple THIQ units and demonstrated potent antiprotozoal effects, though its emetic properties limited utility. Saframycins and quinocarcins, isolated from Streptomyces species in the 1970s-1980s, revealed complex THIQ-containing architectures with potent DNA-alkylating antitumor activities [1] [6]. This era underscored the scaffold’s biological relevance but faced challenges in structural complexity and synthetic accessibility.

The late 20th century witnessed strategic simplification: Praziquantel (Biltricide®), developed in the 1970s, showcased the therapeutic viability of synthetically tractable THIQs. Its racemic acylated THIQ structure provided an orally bioavailable anthelmintic revolutionizing schistosomiasis treatment. Concurrently, Quinapril (Accupril®) emerged from ACE inhibitor programs, utilizing THIQ-3-carboxylic acid as a proline bioisostere to enhance potency and duration [1] [4].

The 21st century saw engineered complexity: Trabectedin (Yondelis®), derived from the marine tunicate Ecteinascidia turbinata, received approval in 2007 for soft tissue sarcoma. Its intricate THIQ-containing framework operates via DNA minor groove binding and transcription-coupled repair inhibition. Similarly, Lurbinectedin (Zepzelca™), a trabectedin analog, gained 2020 approval for small-cell lung cancer, highlighting scaffold durability [1] [7]. Recent innovations focus on targeted therapies: THIQ derivatives like GM-3-18 (KRas inhibitor, IC₅₀ = 0.9–10.7 μM across colon cancer lines) and LH1388 (PD-1/PD-L1 inhibitor, IC₅₀ = 21.4 nM) exemplify structure-guided design addressing oncogenic targets once deemed "undruggable" [5] [7].

  • Figure: Timeline of Key THIQ Drug Development Milestones
1950s-1970s: Emetine (antiprotozoal) → 1970s-1980s: Praziquantel (anthelmintic), Saframycins (antibiotics) →  1990s: Quinapril (antihypertensive) → 2000s: Trabectedin (antineoplastic), Solifenacin (antimuscarinic) →  2010s-Present: Lurbinectedin (antineoplastic), GM-3-18 (KRas inhibitor), LH1388 (PD-1/PD-L1 inhibitor)  

Role of Functional Group Modifications in Bioactivity: Focus on Acetyl and Carbaldehyde Substituents

Functionalization at THIQ positions 2 and 5 dramatically reshapes biological interactions. The 2-acetyl group (-COCH₃) introduces a potent hydrogen-bond acceptor and electron-withdrawing character, reducing nitrogen basicity and altering cation-π interaction potential. In histone deacetylase (HDAC) inhibitors, acetyl-substituted THIQs like compound 13a (IC₅₀ = 0.58 ± 0.10 μM against HDAC8) position the carbonyl oxygen for zinc coordination within the catalytic pocket, mimicking the natural lysine acetyl substrate. Molecular docking confirms this oxygen forms a critical 2.1 Å bond with Zn²⁺, while the THIQ scaffold’s rigidity orients the cap group optimally for surface contacts [3].

The 5-carbaldehyde substituent (-CHO) provides an electrophilic handle for covalent or reversible interactions. In KRas inhibitors, aldehydes like GM-3-121 (anti-angiogenic IC₅₀ = 1.72 μM) likely form hydrogen bonds via the carbonyl oxygen with Thr74 in the GTPase domain, disrupting oncogenic signaling. Docking studies reveal additional van der Waals contacts between the aldehyde’s formyl hydrogen and hydrophobic residues (e.g., Val7, Lys5), enhancing binding affinity [7]. When combined, as in 2-acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde, these groups create a multifunctional pharmacophore:

  • Electronic Effects: Acetyl withdraws electrons from N1, diminishing protonation likelihood, while carbaldehyde withdraws electrons from the aromatic ring, potentially enhancing π-stacking.
  • Stereoelectronic Constraints: The acetyl group’s bulk near N1 restricts rotation, locking the carbaldehyde in conformations favoring target engagement.
  • Binding Synergy: In Bcl-2 inhibitors, THIQ-3-carboxylic acid derivatives demonstrate that position 3/5 substituents cooperatively occupy hydrophobic cleft (P2) and polar rim (P4) subpockets [2].

Properties

CAS Number

1268519-64-7

Product Name

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde

IUPAC Name

2-acetyl-3,4-dihydro-1H-isoquinoline-5-carbaldehyde

Molecular Formula

C12H13NO2

Molecular Weight

203.241

InChI

InChI=1S/C12H13NO2/c1-9(15)13-6-5-12-10(7-13)3-2-4-11(12)8-14/h2-4,8H,5-7H2,1H3

InChI Key

BZOFEBAXWHDMGJ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C(C1)C=CC=C2C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.